molecular formula C22H18BrN3O3S B15034077 (3Z)-1-benzyl-5-bromo-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-benzyl-5-bromo-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15034077
M. Wt: 484.4 g/mol
InChI Key: OPBLYRURJLONOC-HNENSFHCSA-N
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Description

This compound is a heterocyclic organic molecule featuring a fused indol-2-one core substituted with a benzyl group at the N1 position and a 5-bromo group on the indole ring. The Z-configured exocyclic double bond connects the indole to a 4-oxo-1,3-thiazole moiety functionalized with a 4-morpholinyl group at the thiazole’s 2-position. Its synthesis typically involves multi-step condensation and cyclization reactions, with structural confirmation via nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) . The bromine atom enhances electrophilic reactivity, while the morpholine ring improves solubility and pharmacokinetic properties.

Properties

Molecular Formula

C22H18BrN3O3S

Molecular Weight

484.4 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C22H18BrN3O3S/c23-15-6-7-17-16(12-15)18(21(28)26(17)13-14-4-2-1-3-5-14)19-20(27)24-22(30-19)25-8-10-29-11-9-25/h1-7,12H,8-11,13H2/b19-18-

InChI Key

OPBLYRURJLONOC-HNENSFHCSA-N

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/3\C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)/S2

Canonical SMILES

C1COCCN1C2=NC(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)S2

Origin of Product

United States

Biological Activity

The compound (3Z)-1-benzyl-5-bromo-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one represents a unique class of indole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antibacterial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H18BrN3O3S
  • Molecular Weight : 424.37 g/mol
  • IUPAC Name : this compound

This compound features a thiazole ring and a morpholine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives similar to our compound of interest. For instance, derivatives based on the 1-benzyl-5-bromoindolin-2-one scaffold have shown significant inhibitory effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The best-performing derivatives in these studies exhibited IC50 values as low as 2.93 µM , indicating potent anticancer activity .

The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor growth. Specifically, they have been shown to inhibit VEGFR-2 , a receptor tyrosine kinase implicated in angiogenesis. Molecular docking studies suggest that these compounds bind effectively to the active site of VEGFR-2, disrupting its function .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Similar thiazole-based compounds have demonstrated significant anti-inflammatory effects in various models. For example, certain derivatives were tested for their ability to reduce carrageenan-induced edema in animal models, showing up to 72.2% inhibition at optimal doses .

Antibacterial Activity

The antibacterial efficacy of related compounds has also been documented. Compounds derived from benzothiazoles have displayed notable activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli , with zones of inhibition measuring up to 28 mm . This suggests that our compound may possess similar antibacterial properties.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 or EffectivenessReference
AnticancerMCF-72.93 µM
A5497.17 µM
Anti-inflammatoryCarrageenan-induced edemaUp to 72.2% inhibition
AntibacterialS. aureusZone of inhibition: 28 mm
E. coliZone of inhibition: 25 mm

Case Study 1: Anticancer Evaluation

In a study examining the anticancer effects of indolinone derivatives, researchers synthesized several compounds based on the indolinone scaffold and tested their effects on MCF-7 and A549 cells. The study found that specific modifications to the indolinone structure significantly enhanced anticancer activity, with some derivatives achieving IC50 values below 5 µM .

Case Study 2: Anti-inflammatory Screening

Another study focused on evaluating the anti-inflammatory properties of thiazole-containing compounds. The results indicated that certain derivatives exhibited marked reductions in inflammation markers in vivo, correlating with their structural features that enhance bioactivity .

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits distinct reactivity patterns due to its heterocyclic structure and functional groups:

  • Nucleophilic Reactivity : The morpholine ring and carbonyl groups enable reactions with nucleophiles, particularly at the brominated indole position.

  • Stability : Stable under standard laboratory conditions but reactive toward strong acids/bases due to the thiazole ring’s sensitivity.

  • Tautomerism : The ylidene group can undergo reversible tautomerization, influencing its reactivity in different solvent systems.

Reactivity Properties Table

PropertyValueRelevant Reaction
SolubilityOrganic solventsFacilitates reactions in polar aprotic solvents
StabilityStandard conditionsMaintains integrity during routine handling
Electrophilicityα-bromo positionTargets nucleophilic substitution

Mechanistic Insights

The compound’s biological activity, particularly its anticancer potential, is linked to its ability to interact with cellular targets:

  • Kinase Inhibition : The indole-thiazole conjugate structure allows binding to ATP-binding pockets of kinases, disrupting signal transduction pathways.

  • Nucleophilic Trapping : The bromine atom may participate in electrophilic substitution, enabling covalent binding to proteins or DNA.

  • Redox Cycling : Thiazole rings can act as redox-active sites, generating reactive oxygen species (ROS) under physiological conditions .

Mechanistic Table

MechanismBiological ImpactExperimental Evidence
Kinase inhibitionApoptosis inductionIn vitro kinase assays
Covalent bindingIrreversible target modificationMass spectrometry analysis
ROS generationOxidative stress inductionDCF-DA fluorescence assays

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of indol-2-one derivatives functionalized with thiazole/thiazolidinone rings. Below is a comparative analysis with structurally analogous molecules from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Substituent Variations Molecular Weight (g/mol) Notable Properties Reference
Target Compound N1-benzyl, 5-bromo, Z-configured thiazol-4-one with 4-morpholinyl ~482.3 Enhanced solubility (morpholine), potential kinase binding
: (3Z)-1-(4-Methylbenzyl)-3-(2-(4-Morpholinyl)-4-Oxo-Thiazol-5-Ylidene)-Indol-2-One N1-(4-methylbenzyl), no bromo Methyl on benzyl; no bromo ~462.4 Improved lipophilicity (methyl group); reduced steric bulk
: (3Z)-5-Bromo-3-(2-(2,3-Dimethylanilino)-4-Oxo-Thiazol-5-Ylidene)-Indol-2-One 2-(2,3-dimethylanilino) on thiazole Anilino instead of morpholinyl ~468.3 Reduced solubility (aromatic amine); potential π-π stacking
: (3Z)-3-(3-Benzyl-4-Oxo-2-Thioxo-Thiazolidin-5-Ylidene)-5-Bromo-1-Butyl-Indol-2-One N1-butyl, 2-thioxo instead of 4-oxo Thioxo group; alkyl chain ~522.4 Increased sulfur reactivity; altered binding affinity
: (Z)-3-(3-Hydroxyphenyl)-5-((1-Methylindol-3-Yl)Methylene)-2-Thioxothiazolidin-4-One Hydroxyphenyl, methylindole, thioxo Hydroxyl group; methylindole ~409.4 Antioxidant/antibacterial activity (thioxo)

Key Findings

Substituent Effects on Bioactivity: The morpholinyl group in the target compound likely enhances water solubility compared to the 2,3-dimethylanilino group in ’s compound, which may favor passive membrane permeability but limit solubility .

The Z-configuration of the exocyclic double bond is critical for planar molecular geometry, facilitating π-π stacking with aromatic residues in biological targets .

N1 Substituent Impact :

  • The N1-benzyl group (target) offers rigidity and aromatic interactions, whereas the N1-butyl chain () increases flexibility and lipophilicity, possibly affecting tissue distribution .

Synthetic Feasibility: and highlight that such compounds are synthesized via Knoevenagel condensations, with yields dependent on substituent bulk. Brominated derivatives (target, ) may require stringent reaction conditions to avoid debromination .

Q & A

Q. Q1. What strategies can optimize the synthesis yield of this compound, given its complex heterocyclic framework?

Methodological Answer:

  • Stepwise Alkylation : Prioritize sequential introduction of substituents (e.g., benzyl and morpholinyl groups) to minimize steric hindrance and side reactions. For example, highlights nucleophilic substitution using allyl bromide with tetra-nn-butyl ammonium bromide (TBAB) as a catalyst for similar thiazole derivatives .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates. notes improved yields in DMF for triazole-thiol alkylation .
  • Temperature Control : Low temperatures (0–5°C) during imine formation (e.g., thiazolylidene moiety) reduce undesired tautomerization ().

Q. Q2. How can the Z-configuration of the thiazol-5(4H)-ylidene moiety be confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1^1H-1^1H coupling constants (JJ) between protons near the double bond. A JJ < 12 Hz suggests a cis (Z) configuration. used NOESY to confirm spatial proximity in hydrazone derivatives .
  • X-Ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry. employed single-crystal X-ray diffraction for triazolone derivatives, validating DFT-optimized geometries .

Advanced Mechanistic & Computational Studies

Q. Q3. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d,p) to compute HOMO-LUMO gaps, electronegativity, and chemical hardness. applied this to triazolone derivatives, showing a ΔE gap of 4.2 eV, correlating with experimental reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in biological matrices (e.g., water-lipid interfaces) to predict membrane permeability.

Q. Q4. How can discrepancies between experimental and computational vibrational spectra be resolved?

Methodological Answer:

  • Scaled Frequency Analysis : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G(d,p)) to theoretical IR frequencies. used VEDA4F to align computed values with experimental FTIR, reducing RMSD to <15 cm1^{-1}.
  • Isotopic Substitution : Replace bromine with deuterium to isolate vibrational modes, as in for thiazolidinone derivatives .

Biological Evaluation & Assay Design

Q. Q5. What in vitro assays are suitable for evaluating kinase inhibitory potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Use recombinant kinases (e.g., CDK1 or GSK3β) with ADP-Glo™ detection. references triazolone derivatives showing IC50_{50} values <1 µM against CDK1 .
  • Cell Viability Assays : Test in cancer cell lines (e.g., MCF-7 or HeLa) via MTT or resazurin assays. notes thiazole-acetamide derivatives with EC50_{50} of 5–10 µM .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets. visualized triazole-thiazole derivatives in complex with α-glucosidase .

Q. Q6. How can metabolic stability be assessed for this compound in preclinical studies?

Methodological Answer:

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. used this to determine half-life (t1/2t_{1/2}) for thiadiazole derivatives .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.

Data Analysis & Contradiction Resolution

Q. Q7. How should researchers address conflicting bioactivity data across cell lines?

Methodological Answer:

  • Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 8-point curves) to confirm EC50_{50} trends.
  • Pathway Profiling : Use RNA-seq or phosphoproteomics to identify off-target effects. linked thiazole derivatives to MAPK pathway modulation .

Q. Q8. What statistical methods are recommended for interpreting heterogeneous spectroscopic data?

Methodological Answer:

  • Multivariate Analysis : Apply PCA or PLS regression to NMR/IR datasets to isolate key variables. used PCA to differentiate triazolone conformers .
  • Error-Weighted Fitting : Use Bayesian inference to model uncertainties in crystallographic data (e.g., R-factors).

Advanced Synthetic Challenges

Q. Q9. What strategies mitigate regioselectivity issues during thiazole ring functionalization?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy) to steer electrophilic attacks. used methoxy groups to control bromination in pyrazole derivatives .
  • Metal Catalysis : Employ Pd-catalyzed C-H activation for selective coupling, as in for benzimidazole-thiazole hybrids .

Q. Q10. How can solvent effects influence the tautomeric equilibrium of the indol-2-one core?

Methodological Answer:

  • Solvent Polarity Screening : Compare tautomer ratios (enol vs. keto) in DMSO (polar) vs. toluene (nonpolar) via 13^{13}C NMR. observed 85% enol form in DMSO for pyrrolo-pyrazolone derivatives .
  • DFT Solvation Models : Use SMD implicit solvent models to predict tautomer stability. reported ΔG differences of 2.3 kcal/mol between solvents .

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